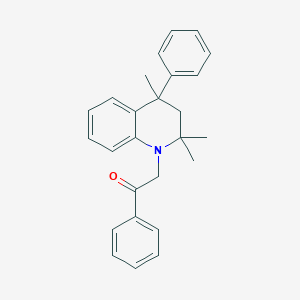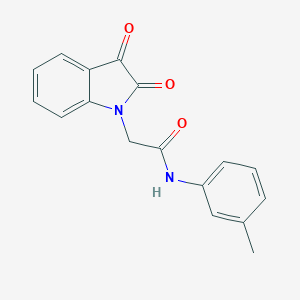
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide, also known as MIT-44, is a synthetic compound that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a critical pathway in the development and progression of cancer.
Wissenschaftliche Forschungsanwendungen
Overview
The compound 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide does not directly appear in the reviewed literature. However, research on related compounds provides valuable insights into the potential applications and mechanisms of action that could be relevant. This includes studies on the degradation of pharmaceutical compounds, indoleamine-2,3-dioxygenase (IDO) inhibitors for cancer therapy, and the environmental impact and removal strategies of acetaminophen, a widely used analgesic.
Degradation and Environmental Impact
Advanced oxidation processes (AOPs) have been utilized to degrade acetaminophen (ACT) from aqueous mediums, generating various by-products and elucidating degradation pathways. This process is significant for environmental protection, considering the potential biotoxicity of pharmaceutical compounds and their by-products in water sources (Qutob et al., 2022).
Cancer Therapy
Indoleamine-2,3-dioxygenase (IDO) is an enzyme involved in tryptophan metabolism, playing a role in immune evasion by tumors. Inhibitors targeting IDO, such as 1-methyltryptophan, have shown promise in cancer therapy by potentially reversing immunosuppression and enhancing anti-tumor immunity. However, the complexity of IDO's role in cancer biology suggests that a deeper understanding is necessary for the effective application of these inhibitors (Löb et al., 2009).
Antioxidant Activity and Toxicity
Synthetic phenolic antioxidants (SPAs) have seen widespread use due to their ability to prevent oxidative damage, with applications ranging from food preservation to cosmetics. Despite their benefits, concerns regarding their potential toxicity, environmental persistence, and human exposure pathways have been raised, indicating the need for safer and more sustainable antioxidant alternatives (Liu & Mabury, 2020).
Eigenschaften
IUPAC Name |
2-(2,3-dioxoindol-1-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-5-4-6-12(9-11)18-15(20)10-19-14-8-3-2-7-13(14)16(21)17(19)22/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYQTGGBFCQOTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
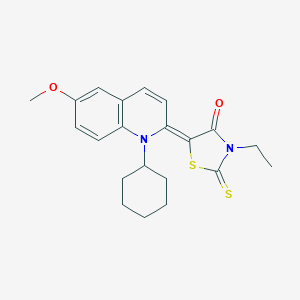
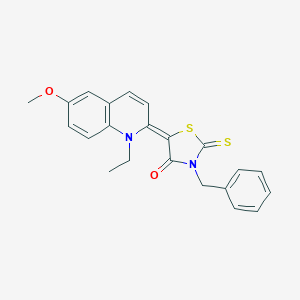
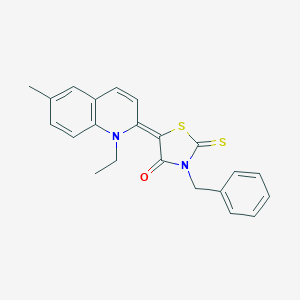
![4-(acetyloxy)-2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydro-3-furanyl acetate](/img/structure/B412181.png)
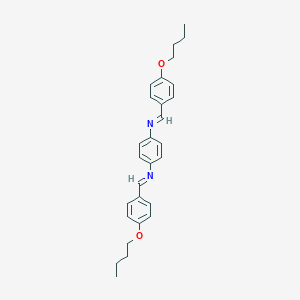
![Diisobutyl 2,2'-bis[4-quinolinecarboxylate]](/img/structure/B412184.png)
![3-[1,1'-biphenyl]-4-yl-4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole](/img/structure/B412186.png)
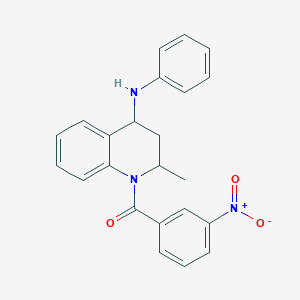
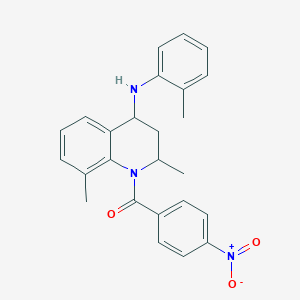
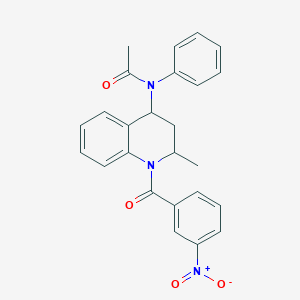
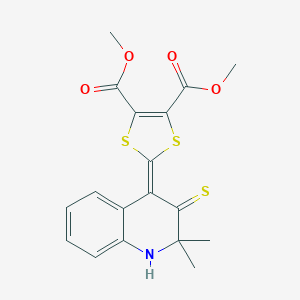
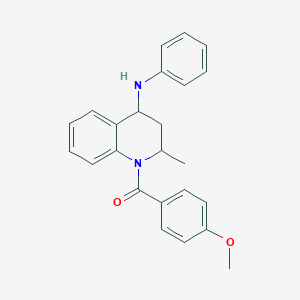
![1-phenyl-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B412194.png)
